

N-Octadecylsulfamide: A Technical Guide to its Molecular Structure and Inferred Properties

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Compound of Interest

Compound Name: *N*-octadecylsulfamide

Cat. No.: B8460878

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of **N-octadecylsulfamide**. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous long-chain alkylsulfamides and related molecules to infer its physicochemical properties, potential synthetic routes, and prospective biological activities. All quantitative data presented are estimations based on these related compounds and should be interpreted as such. This guide aims to serve as a foundational resource for researchers interested in the potential applications of **N-octadecylsulfamide** and to provide a starting point for further experimental investigation.

Molecular Structure and Chemical Identity

N-octadecylsulfamide is a chemical compound characterized by a sulfamide core functional group to which an eighteen-carbon alkyl chain (octadecyl group) is attached to one of the nitrogen atoms. The other nitrogen atom of the sulfamide group remains unsubstituted.

The basic structural representation is as follows:

Molecular Formula: $C_{18}H_{40}N_2O_2S$

Molecular Weight: 364.6 g/mol

For visualization of the molecular structure, the following DOT script can be used to generate a 2D representation.

Caption: 2D Molecular Structure of **N-octadecylsulfamide**.

Inferred Physicochemical Properties

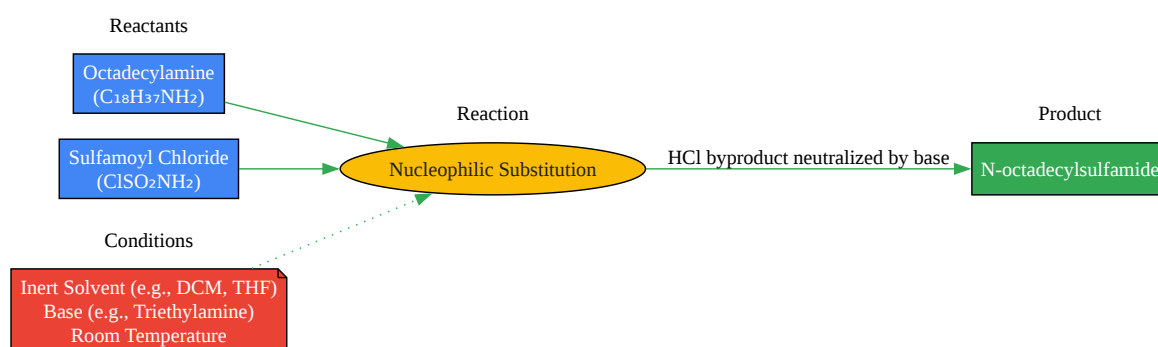
The following table summarizes the estimated physicochemical properties of **N-octadecylsulfamide**, derived from data for long-chain alkanes, alkylamines, and other related sulfamide derivatives.

Property	Estimated Value	Basis for Estimation
Melting Point (°C)	80 - 100	High molecular weight and potential for hydrogen bonding suggest a solid at room temperature. Long-chain hydrocarbons have increasing melting points with chain length.
Boiling Point (°C)	> 400 (decomposes)	High molecular weight and polarity would lead to a very high boiling point, likely with decomposition before boiling under atmospheric pressure.
Solubility	Insoluble in water. Soluble in non-polar organic solvents (e.g., hexane, chloroform) and sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF).	The long hydrophobic octadecyl chain dominates the molecule's properties, making it highly non-polar. The polar sulfamide group may allow for limited solubility in some polar organic solvents.
pKa	10 - 12 (for the NH proton)	The electron-withdrawing sulfonyl group makes the amide protons acidic, but the alkyl group is electron-donating, slightly increasing the pKa compared to unsubstituted sulfamide.
LogP	> 6	The long alkyl chain will result in a high octanol-water partition coefficient, indicating significant lipophilicity.

Potential Synthetic Approaches

While a specific, optimized synthesis for **N-octadecylsulfamide** is not documented in the reviewed literature, a plausible synthetic route can be proposed based on general methods for the synthesis of N-alkylsulfamides. A common and effective method involves the reaction of sulfamoyl chloride with the corresponding primary amine.

Proposed Synthetic Workflow:



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Caption: Proposed synthetic workflow for **N-octadecylsulfamide**.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize **N-octadecylsulfamide** from octadecylamine and sulfamoyl chloride.

Materials:

- Octadecylamine (1.0 eq)
- Sulfamoyl chloride (1.1 eq)
- Triethylamine (1.2 eq)

- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve octadecylamine in anhydrous DCM.
- **Addition of Base:** Add triethylamine to the solution and stir for 10 minutes at room temperature.
- **Addition of Sulfamoyl Chloride:** Slowly add a solution of sulfamoyl chloride in anhydrous DCM to the reaction mixture. The addition should be done dropwise to control any potential exotherm.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- **Work-up:**
 - Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
 - Separate the organic layer.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter and concentrate the solvent under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **N-octadecylsulfamide**.
- Characterization: Characterize the purified product by ^1H NMR, ^{13}C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Anticipated Spectroscopic Data

The following table outlines the expected spectroscopic characteristics for **N-octadecylsulfamide** based on the analysis of similar long-chain alkyl compounds and sulfamide derivatives.

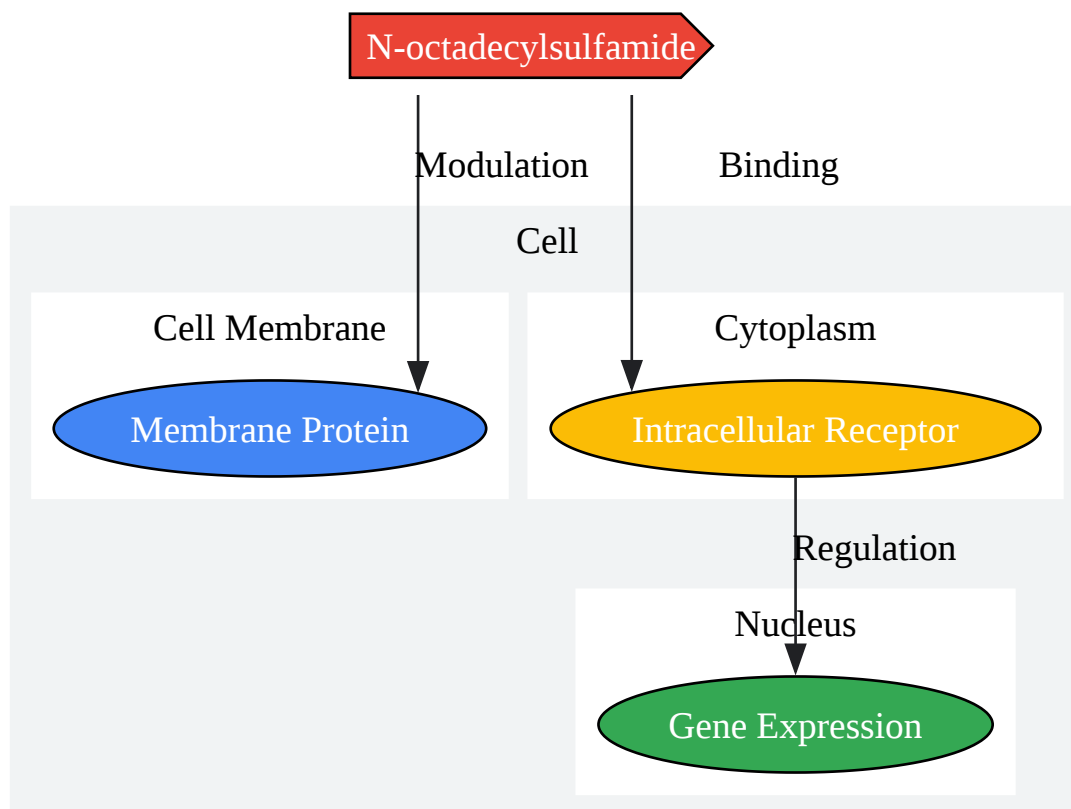
Spectroscopic Technique	Expected Features
^1H NMR	- ~0.88 ppm (triplet, 3H): Terminal methyl group of the octadecyl chain. - ~1.25 ppm (broad singlet, ~30H): Methylene protons (-CH ₂ -) of the bulk alkyl chain. - ~1.55 ppm (multiplet, 2H): Methylene protons beta to the nitrogen (-CH ₂ -CH ₂ -NH-). - ~2.9-3.1 ppm (multiplet, 2H): Methylene protons alpha to the nitrogen (-CH ₂ -NH-). - ~4.5-5.0 ppm (broad singlet, 2H): Protons of the unsubstituted amine of the sulfamide (-SO ₂ -NH ₂). - ~5.0-5.5 ppm (broad singlet or triplet, 1H): Proton of the substituted amine (-NH-SO ₂ -).
^{13}C NMR	- ~14.1 ppm: Terminal methyl carbon. - ~22.7 - 31.9 ppm: Bulk methylene carbons of the alkyl chain. - ~43-45 ppm: Methylene carbon alpha to the nitrogen.
FT-IR (cm ⁻¹)	- ~3400-3200: N-H stretching vibrations (two bands for -NH ₂ and one for -NH-). - ~2920 and ~2850: C-H stretching vibrations of the alkyl chain. - ~1330 and ~1150: Asymmetric and symmetric S=O stretching vibrations of the sulfonyl group.
Mass Spectrometry (HRMS)	- [M+H] ⁺ : Expected at m/z 365.2832. - [M+Na] ⁺ : Expected at m/z 387.2651.

Potential Biological Activity and Signaling Pathways

Direct biological studies on **N-octadecylsulfamide** are not available. However, the structural features of the molecule, particularly the long, lipophilic alkyl chain, allow for informed speculation on its potential biological roles. Long-chain fatty acids and their derivatives are known to interact with various cellular components and signaling pathways.

It is plausible that **N-octadecylsulfamide** could interact with cell membranes due to its amphipathic nature, potentially disrupting membrane integrity or modulating the function of membrane-bound proteins. Furthermore, molecules with long alkyl chains can act as ligands for nuclear receptors or other lipid-sensing proteins.

Hypothesized Signaling Pathway Interaction:



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Caption: Hypothesized cellular interactions of **N-octadecylsulfamide**.

Conclusion and Future Directions

N-octadecylsulfamide represents an understudied molecule with potential for further investigation. This technical guide provides a foundational understanding of its structure and inferred properties based on current chemical knowledge of related compounds. Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive characterization of its physicochemical and spectroscopic properties.

Furthermore, biological screening of **N-octadecylsulfamide** is warranted to explore its potential as a bioactive agent, particularly in areas where long-chain lipids are known to play a role.

Disclaimer

The information presented in this document, particularly the quantitative data and experimental protocols, is based on scientific inference from related chemical structures and has not been experimentally verified for **N-octadecylsulfamide** itself. This guide should be used for informational and research planning purposes only. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

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